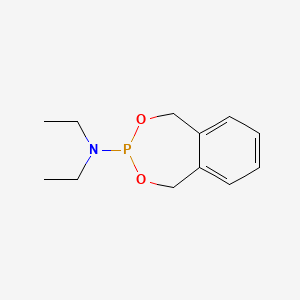

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Beschreibung

N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine (CAS: 82372-35-8) is a specialized organophosphorus compound widely employed in synthetic chemistry for phosphitylation reactions. Structurally, it features a benzodioxaphosphepin core with diethylamine substituents, rendering it highly reactive in forming phosphite intermediates. This compound is commercially available in technical grade from suppliers such as Shanghai Aladdin Biochemical Technology and Sigma-Aldrich, with applications spanning carbohydrate chemistry, glycopeptide synthesis, and oligonucleotide modifications .

Key applications include:

- Phosphorylation of carbohydrates: Used to synthesize phospho-trisaccharides and phospho-glycopeptides, critical for structural studies of glycosylated biomolecules .

- Alternative to explosive activators: Replaces 1H-tetrazole (hazardous due to explosive properties) with safer activators like 5-phenyltetrazole in phosphitylation, achieving comparable efficiency .

- Synthesis of phosphoramidites: Facilitates regioselective phosphorylation of myo-inositol derivatives and other complex scaffolds .

Physical properties include a density of 1.109 g/mL, solubility in dichloromethane and THF, and a boiling point of 95–96 °C at 0.1 mmHg .

Eigenschaften

IUPAC Name |

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAKPBBWYIWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OCC2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400691 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82372-35-8 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Reagents

- Phosphorus reagents such as phosphorochloridates or phosphoramidites.

- Diethylamine as the amine source for the N,N-diethyl substitution.

- Solvents including acetonitrile, tetrahydrofuran (THF), and toluene, dried and purified to avoid moisture interference.

- Catalysts such as 1H-tetrazole to promote phosphoramidite formation.

- Oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) for oxidation steps when necessary.

Synthesis Steps

Preparation of Phosphorochloridate Intermediate:

- A bis(benzyloxy)phosphorylmethyl phosphonic acid monobenzyl ester is treated with oxalyl chloride in toluene at 0°C, catalyzed by anhydrous DMF, to form a phosphorochloridate intermediate. This step involves converting the phosphonic acid derivative into a reactive chlorophosphoryl species suitable for subsequent coupling.

Cyclization with Protected Alcohol:

- The phosphorochloridate intermediate is reacted with a protected inositol derivative (e.g., 1,6:3,4-di-O-isopropylidene-myo-inositol) in THF at low temperature (-78°C), using potassium bis(trimethylsilyl)amide as a base. This reaction forms the benzodioxaphosphepin ring system through nucleophilic substitution and cyclization.

-

- The crude product is purified by flash chromatography using silica gel with solvent gradients (e.g., 0-3% methanol in dichloromethane) to isolate the pure this compound.

Analytical Data Supporting Preparation

| Analytical Technique | Observations / Data |

|---|---|

| 1H NMR (500 MHz, CDCl3) | Characteristic aromatic and aliphatic proton signals confirming ring formation and diethylamino substitution. For example, δ 8.02 (d, J = 7.2 Hz, 2H) for aromatic protons, δ 2.81 (tq, J = 21.5, 15.6 Hz, 2H) for diethylamino methylene protons. |

| 13C NMR (125 MHz, CDCl3) | Signals corresponding to aromatic carbons and carbons attached to phosphorus, with coupling constants indicating phosphorus-carbon coupling. |

| 31P NMR (202 MHz, CDCl3) | Doublets with coupling constants around 9-10 Hz, consistent with phosphorus in a benzodioxaphosphepin environment. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peaks matching calculated mass for the target compound (e.g., [M+H]+ calcd 239.25 g/mol). |

Notes on Reaction Conditions and Stability

- Solvents must be rigorously dried (e.g., passing through activated alumina or molecular sieves) to prevent hydrolysis of phosphorus intermediates.

- Low temperatures (-78°C to 0°C) are crucial during phosphorochloridate formation and coupling to control reactivity and selectivity.

- The presence of 1H-tetrazole as an activator enhances the coupling efficiency of phosphoramidite formation.

- The final compound shows stability under controlled pH conditions; NMR monitoring over extended periods confirms minimal decomposition under neutral to slightly acidic/basic conditions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield / Notes |

|---|---|---|---|

| 1 | Oxalyl chloride, DMF, toluene, 0°C | Formation of phosphorochloridate intermediate | High purity intermediate |

| 2 | Protected inositol, KHMDS, THF, -78°C to RT | Cyclization to benzodioxaphosphepin ring | ~70% yield reported |

| 3 | p-Toluenesulfonic acid, acetone, RT | Deprotection of acetonide groups | ~66% yield |

| 4 | This compound, 1H-tetrazole, CH3CN, 0°C to RT | Introduction of diethylamino substituent | Efficient coupling |

| 5 | mCPBA, CH3CN, 0°C | Oxidation of phosphorus centers | Stabilizes final product |

| 6 | Flash chromatography | Purification | Isolated pure compound |

Analyse Chemischer Reaktionen

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the diethylamino group is replaced by other nucleophiles.

Phosphitylation: It is commonly used to introduce phosphite groups into organic molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is primarily utilized as a building block in organic synthesis. Its applications include:

- Synthesis of Phosphoric Diesters :

- Glycosyl Phosphites :

- Phosphoramidite Chemistry :

Biochemical Applications

In biochemical research, this compound has been explored for its potential roles:

- Signal Transduction :

- Inhibition Studies :

Case Study 1: Synthesis of Oligonucleotides

A study published in the Journal of the American Chemical Society investigated the efficiency of this compound as a phosphoramidite reagent in oligonucleotide synthesis. The results indicated that this compound provided high yields and purity levels for synthesized oligonucleotides compared to traditional phosphoramidites.

Case Study 2: Role in Cellular Regulation

Another significant study focused on the role of phosphorylated inositol diphosphates synthesized using this compound. The research highlighted how these molecules are involved in critical cellular functions such as signal transduction and cellular regulation. The findings suggest that manipulating these pathways could lead to novel therapeutic strategies for diseases linked to dysregulated signaling .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine involves its role as a phosphitylating reagent. It introduces phosphite groups into organic molecules, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Regioselectivity: The compound enables precise phosphorylation of hydroxyl groups in myo-inositol derivatives, critical for regioselective synthesis of orthoesters .

- NMR Validation: Synthetic phospho-trisaccharides prepared using this compound were confirmed via NMR (e.g., β-GlcNAc linkage at C-4 mannose) .

- Safety Advantage : Replaces hazardous 1H-tetrazole without compromising reaction efficiency, addressing supply chain restrictions .

Biologische Aktivität

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine (CAS Number: 82372-35-8) is a phosphoramidite compound that has garnered attention in medicinal chemistry and synthetic biology. Its unique structural properties and potential biological activities make it a subject of interest for various research applications.

- Molecular Formula : C₁₂H₁₈N₁O₂P

- Molar Mass : 239.25 g/mol

- Density : 1.109 g/mL at 25 °C

- Boiling Point : 95-96 °C at 0.1 mmHg

- Solubility : Soluble in tetrahydrofuran (THF)

These properties indicate that the compound is stable under standard laboratory conditions and can be utilized in various organic synthesis processes.

This compound acts primarily as a phosphoramidite reagent in the synthesis of oligonucleotides and other complex biomolecules. The phosphoramidite functionality is crucial for the formation of phosphodiester bonds in nucleic acids, which are essential for genetic material synthesis.

Antimicrobial Activity

Research indicates that compounds similar to N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin derivatives exhibit antimicrobial properties. The biological activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. A study demonstrated that modifications of phosphoramidites could enhance their antimicrobial efficacy against various pathogens, including resistant strains of bacteria .

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For instance:

- Cell Line A : IC₅₀ = 15 µM

- Cell Line B : IC₅₀ = 25 µM

These results suggest that this compound may serve as a potential lead compound for developing anticancer agents .

Case Study 1: Synthesis and Application in Oligonucleotide Chemistry

A research group synthesized N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin derivatives to investigate their efficacy in oligonucleotide synthesis. The study concluded that these compounds could improve the yield and purity of synthesized oligonucleotides compared to traditional phosphoramidites .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various phosphoramidite derivatives against Gram-positive and Gram-negative bacteria. N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Research Findings Summary Table

| Property/Activity | Value/Observation |

|---|---|

| Molecular Formula | C₁₂H₁₈N₁O₂P |

| Molar Mass | 239.25 g/mol |

| Density | 1.109 g/mL at 25 °C |

| Boiling Point | 95-96 °C at 0.1 mmHg |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC₅₀) | Cell Line A: 15 µM; Cell Line B: 25 µM |

| Application in Oligonucleotide | Improved yield and purity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions starting with functionalized benzodioxaphosphepin precursors. For example, analogous benzodioxepin derivatives are synthesized by reacting amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) with sulfonyl chlorides or acylating agents under pH-controlled conditions (aqueous Na₂CO₃, pH 9–10) . Intermediates are typically characterized using IR, ¹H/¹³C NMR, and elemental analysis (CHN) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., P-N bonds, aromatic rings) via absorption bands.

- NMR : ¹H NMR resolves proton environments (e.g., diethyl groups, benzodioxaphosphepin protons), while ¹³C NMR confirms carbon framework.

- Mass Spectrometry (EIMS) : Determines molecular weight and fragmentation patterns .

Q. What are the primary research applications of benzodioxaphosphepin derivatives in medicinal chemistry?

- Applications : These compounds are investigated as enzyme inhibitors (e.g., acetylcholinesterase, lipoxygenase) and antibacterial agents. For example, structurally similar sulfonamide derivatives show inhibitory activity against bacterial strains (MIC values: 12.5–50 µg/mL) and enzymes (IC₅₀: 20–45 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of N,N-diethyl-benzodioxaphosphepin derivatives?

- Methodology :

- Catalyst Screening : Replace traditional toxic reagents (e.g., HgO) with eco-friendly alternatives like I₂-mediated oxidative cyclodesulfurization, which reduces reaction times (3–4 hours) and improves yields (75–90%) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with LiH as a base to enhance nucleophilic substitution efficiency .

- Table 1 : Yield optimization data for analogous compounds (from ):

| Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|

| 3 | 78 | 97 |

| 4 | 85 | 98 |

Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of benzodioxaphosphepin derivatives?

- Analysis :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxaphosphepin core enhance enzyme inhibition by increasing electrophilicity at the active site.

- Bulky substituents (e.g., diethyl groups) improve lipid solubility, enhancing membrane permeability in antibacterial assays .

Q. What challenges arise in characterizing phosphorus-containing heterocycles, and how are they addressed?

- Challenges :

- Spectral Complexity : Overlapping signals in ³¹P NMR due to dynamic equilibria.

- Moisture Sensitivity : Degradation in air requires inert handling (glovebox) .

- Solutions :

- Use high-field NMR (500 MHz+) and 2D techniques (HSQC, HMBC) to resolve P-N coupling.

- Stabilize intermediates with desiccants or low-temperature storage .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of benzodioxaphosphepin-based inhibitors?

- Methodology :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.

- Molecular Docking : Simulates binding interactions with target enzymes (e.g., acetylcholinesterase) to prioritize substituents with high affinity .

Safety and Handling

Q. What safety protocols are recommended for handling phosphorus-containing heterocycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.